

Salazinic acid molecular formula and weight

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Compound of Interest

Compound Name: *Salazinic acid*

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An In-Depth Technical Guide to **Salazinic Acid**: Molecular Properties, Experimental Protocols, and Biological Activity

Introduction

Salazinic acid is a naturally occurring depsidone, a type of polyphenolic compound, predominantly found in various species of lichens, particularly within the genera *Parmotrema* and *Bulbothrix*.^[1] This compound is a secondary metabolite derived from the acetyl polymalonyl pathway.^[1] Historically significant in the chemotaxonomy of lichens, recent research has illuminated its potential pharmacological applications, including antimicrobial, antioxidant, and anticancer properties.^{[1][2][3]} This guide provides a comprehensive overview of the molecular characteristics, experimental methodologies, and known biological signaling pathways associated with **salazinic acid**, tailored for researchers and professionals in drug development.

Molecular Profile and Physicochemical Properties

Salazinic acid is characterized by a complex tricyclic structure. Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₈ H ₁₂ O ₁₀	[1][4][5][6][7]
Molecular Weight	388.28 g/mol	[7]
Exact Mass	388.0430 g/mol	[7][8]
IUPAC Name	1,3-Dihydro-1,4,10-trihydroxy-5-(hydroxymethyl)-8-methyl-3,7-dioxo-7H-isobenzofuro[4,5-b][1][6]benzodioxepin-11-carboxaldehyde	[1][5]
CAS Number	521-39-1	[1][4][5][6][7]
Appearance	Colorless needles	[1][9]
Melting Point	260–268 °C (with decomposition)	[1][9]
Solubility	Soluble in DMSO, DMF, ethanol, and methanol.[2][4][5] Low solubility in water (approx. 27 mg/L).[1]	
Elemental Analysis	C: 55.68%, H: 3.12%, O: 41.20%	[7]

Experimental Protocols

This section details the methodologies for the isolation, characterization, and biological evaluation of **salazinic acid**.

Isolation of Salazinic Acid from Lichens

A common method for extracting **salazinic acid** involves solvent extraction from dried and ground lichen material.

- Source Material: Dried and ground lichen, such as *Parmotrema indicum*.

- Protocol:
 - The ground lichen material (e.g., 3.8 kg) is macerated with a solvent such as ethyl acetate at room temperature.
 - The solution is filtered, and the solvent is concentrated under reduced pressure to yield a crude extract.
 - The crude extract is often re-extracted with solvents of varying polarity, such as n-hexane and n-hexane-ethyl acetate mixtures, to precipitate and purify the **salazinic acid**.
 - Further purification can be achieved through recrystallization or chromatographic techniques like column chromatography or preparative TLC.[\[10\]](#)

Structural Characterization

The identity and purity of isolated **salazinic acid** are confirmed using various spectroscopic techniques.

- High-Resolution Mass Spectrometry (HR-MS): Used to confirm the molecular formula. The analysis of **salazinic acid** reveals a molecular formula of $C_{18}H_{12}O_{10}$.[\[11\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Complete 1H and ^{13}C NMR spectral assignments are crucial for structural confirmation.[\[1\]](#)[\[9\]](#)[\[12\]](#) Spectra are typically recorded on a 500 MHz spectrometer using deuterated solvents like acetone- d_6 or chloroform- d . Assignments are confirmed using 2D NMR techniques such as HMQC and HMBC.[\[9\]](#)[\[12\]](#)
- Infrared (IR) Spectroscopy: Reveals characteristic functional groups. The IR spectrum of **salazinic acid** shows absorptions corresponding to the depsidone ring, a butyrolactone, and an aldehyde group.[\[12\]](#)

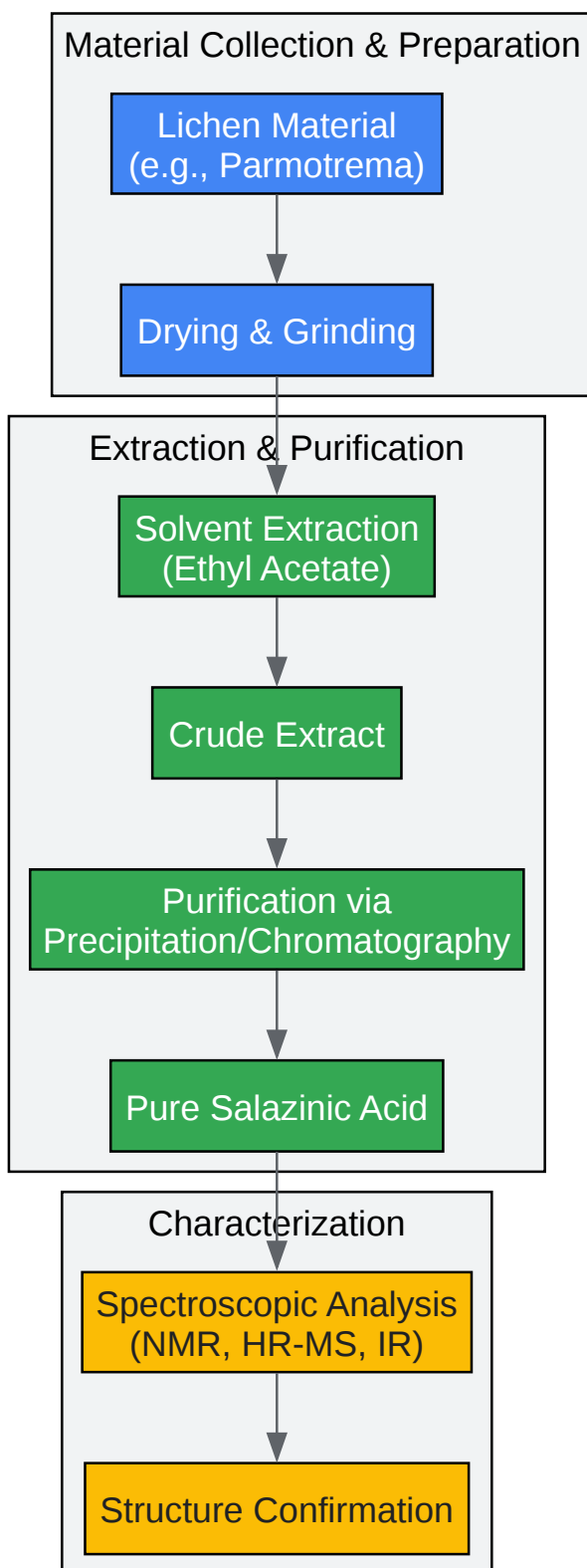
Biological Activity Assays

- Antimicrobial Activity (Minimum Inhibitory Concentration - MIC):
 - The MIC assay is used to determine the lowest concentration of **salazinic acid** that inhibits the visible growth of a microorganism.

- A resazurin-based microtiter plate assay is a common method.[3]
- **Salazinic acid** has shown activity against bacteria such as *B. cereus*, *B. subtilis*, *S. aureus*, and *P. aeruginosa* with MIC values ranging from 3.9 to 30.8 mM.[4][5]
- Antioxidant Activity (DPPH and FRAP Assays):
 - DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of **salazinic acid** to donate a hydrogen atom to the stable DPPH radical. The IC₅₀ value, the concentration required to scavenge 50% of DPPH radicals, for **salazinic acid** has been reported to be as low as 12.14 μM.[3][11]
 - FRAP (Ferric Reducing Antioxidant Potential) Assay: Measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). **Salazinic acid** exhibits strong ferric reducing potential with an IC₅₀ of 11.91 μM.[11]
- Cytotoxicity Assay:
 - The antiproliferative effects of **salazinic acid** are evaluated against various cell lines.
 - Methods like crystal violet and neutral red uptake assays are used to determine the EC₅₀ values (the concentration that causes a 50% reduction in cell viability).[4][5]
 - For example, **salazinic acid** has shown cytotoxicity against MM98 (melanoma), A431 (epidermoid carcinoma), and HaCaT (keratinocyte) cells.[4][5]
- Enzyme Inhibition Assay (SARS-CoV-2 3CL Protease):
 - The inhibitory activity against enzymes like the SARS-CoV-2 3CL protease is measured using a spectrofluorimetric assay with a fluorogenic substrate.[13]
 - Kinetic parameters such as the inhibition constant (K_i) and the inactivation rate constant (k_{inact}) are determined.
 - **Salazinic acid** has been identified as a slow-binding, competitive inhibitor of this enzyme, forming a stable covalent adduct with the catalytic cysteine residue.[13][14] For SARS-CoV-2 3CLpro, the K_i for **salazinic acid** is approximately 3.77 μM.[14]

Signaling Pathways and Mechanisms of Action

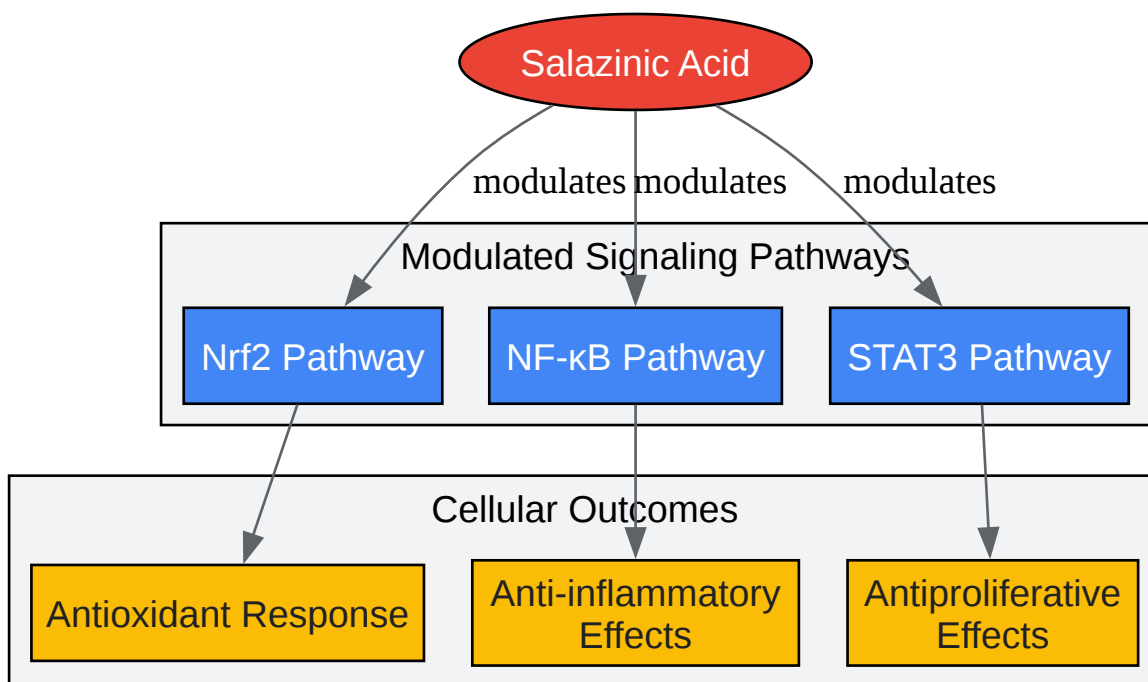
Salazinic acid has been shown to modulate key cellular signaling pathways, highlighting its potential in drug development.



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Caption: Workflow for the isolation and characterization of **salazinic acid**.

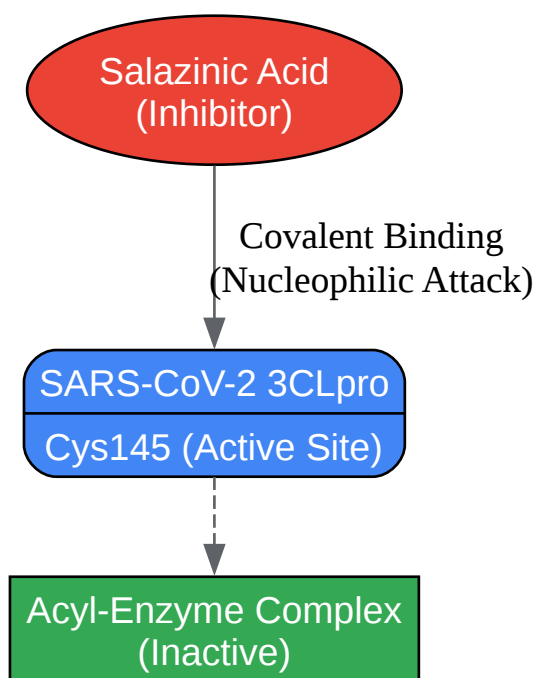
Recent studies indicate that **salazinic acid** is a potent modulator of several signaling pathways implicated in cancer, such as Nrf2, NF- κ B, and STAT3 in colorectal cancer cells.[1]



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Caption: Modulation of key signaling pathways by **salazinic acid**.

Furthermore, its activity as an inhibitor of the SARS-CoV-2 3CL protease demonstrates a specific mechanism of action involving covalent modification of the enzyme's active site.



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